4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

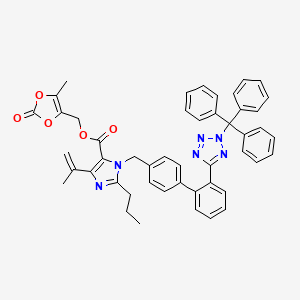

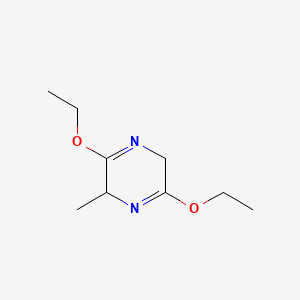

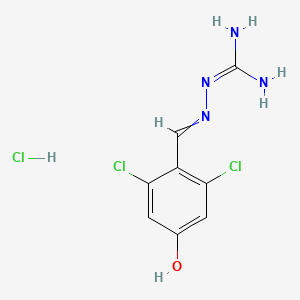

4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione (hereafter referred to as 4A1DTPT) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleoside thymidine and is used in a variety of biochemical and physiological experiments. 4A1DTPT has been used in studies of gene expression, gene regulation, and DNA replication, as well as in the development of new therapeutic agents. 4A1DTPT has also been used in the development of novel drug delivery systems.

Scientific Research Applications

Synthesis and Catalysis

Pyrimidine derivatives are crucial in the synthesis of complex molecules due to their wide range of applicability in medicinal and pharmaceutical industries. A comprehensive review by (Parmar et al., 2023) discusses the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are essential precursors for various bioactive compounds. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, highlighting their mechanism and recyclability in creating bioavailable and structurally diverse pyrimidine derivatives.

Biological Activities and Pharmacological Effects

Pyrimidine derivatives exhibit a broad spectrum of biological and pharmacological activities. (Rashid et al., 2021) provide an extensive review of pyrimidine's anti-inflammatory properties and their structure-activity relationships (SARs). This study demonstrates the potential of pyrimidines in developing new anti-inflammatory agents with minimized toxicity. Moreover, the versatility of pyrimidines extends to antimicrobial, anticancer, antiviral, and antifungal applications, as discussed by several authors in the literature, underscoring their importance in drug discovery and medicinal chemistry.

Optical Sensors and Analytical Applications

Pyrimidine derivatives also find applications in the development of optical sensors. (Jindal & Kaur, 2021) review the use of pyrimidine-based compounds as exquisite sensing materials, capitalizing on their ability to form both coordination and hydrogen bonds, making them suitable for detecting various biological and chemical entities.

Mechanism of Action

Target of Action

2-Thio-2’-deoxy Cytidine, also known as 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione, is a cytidine analog . Cytidine analogs target DNA methyltransferases as at least one of their mechanisms of action . DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .

Mode of Action

It is known that cytidine analogs interact with their targets, dna methyltransferases, leading to changes in dna methylation patterns . This can result in the reactivation of silenced genes, which can have various effects depending on the specific genes involved .

Biochemical Pathways

The biochemical pathways affected by 2-Thio-2’-deoxy Cytidine involve the metabolism of cytidine analogs . These compounds are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 24328 , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 2-Thio-2’-deoxy Cytidine’s action are related to its interaction with DNA methyltransferases and the resulting changes in DNA methylation patterns . This can lead to the reactivation of silenced genes, which can have various effects depending on the specific genes involved . In cell culture and xenograft studies, it has shown activity against solid and liquid tumor cell lines .

properties

IUPAC Name |

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLHZFBXLAULRZ-ATRFCDNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858473 |

Source

|

| Record name | 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169557-13-5 |

Source

|

| Record name | 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)